molecular formula C12H11ClN2 B8575156 3-Chloro-N2-phenylbenzene-1,2-diamine

3-Chloro-N2-phenylbenzene-1,2-diamine

Cat. No.: B8575156
M. Wt: 218.68 g/mol
InChI Key: OWNTZDIYSQNJHF-UHFFFAOYSA-N
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Description

3-Chloro-N2-phenylbenzene-1,2-diamine (hypothetical structure based on positional isomerism) is a substituted aromatic diamine featuring a chlorine atom at the 3-position and an N-phenyl group at the N2-amino position. Key analogs include 4-chloro-N1-phenylbenzene-1,2-diamine (CAS 68406-47-3) and 3-chloro-N1-methylbenzene-1,2-diamine (CAS 781565-10-4), which provide insights into substituent effects on reactivity and applications .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H11ClN2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H,14H2

InChI Key

OWNTZDIYSQNJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent position (chloro, phenyl, or methyl groups) significantly influences molecular properties. Key data are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C)
4-Chloro-N1-phenylbenzene-1,2-diamine 68406-47-3 C₁₂H₁₁ClN₂ 218.69 - -
3-Chloro-N1-methylbenzene-1,2-diamine 781565-10-4 C₇H₉ClN₂ 156.61 1.272 274.1
4-Chlorobenzene-1,2-diamine 53485-21-3 C₆H₅ClN₂ 142.57 - -
N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine - C₁₂H₁₀BrClN₂ 297.58 - -
  • Chloro Position : 3-Chloro derivatives (e.g., 3-Chloro-N1-methylbenzene-1,2-diamine) exhibit higher predicted boiling points (274.1°C) compared to 4-chloro analogs due to differences in dipole interactions .
Chan–Lam Coupling
  • N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine is synthesized via Chan–Lam coupling of 4-chlorobenzene-1,2-diamine with 2-bromophenylboronic acid, yielding 65–78% under CuI catalysis .
  • 4-Chloro-N1-phenylbenzene-1,2-diamine derivatives are synthesized similarly but require rigorous purification due to competing side reactions .
Reduction of Nitro Precursors
  • 4-Chlorobenzene-1,2-diamine is obtained via SnCl₂-mediated reduction of nitro compounds, achieving >90% purity but requiring immediate use due to instability .
Cyclization Reactions
  • 4-Chlorobenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines in 70–85% yields, while 4-nitro analogs give lower yields (50–60%) due to electron-withdrawing effects .
  • 3-Chloro-N1-methylbenzene-1,2-diamine may exhibit altered reactivity in ultrasound-assisted benzimidazole synthesis compared to unsubstituted benzene-1,2-diamine, though specific data are lacking .

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